(2,6-Difluorophenyl)methanethiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

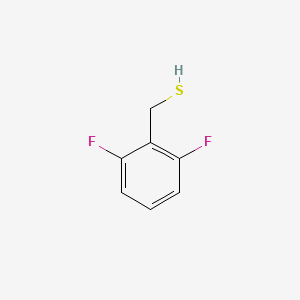

(2,6-Difluorophenyl)methanethiol is a chemical compound with the molecular formula C₇H₆F₂S. It is characterized by the presence of two fluorine atoms attached to a benzene ring and a thiol group (-SH) attached to a methylene bridge.

作用機序

Target of Action

The primary target of (2,6-Difluorophenyl)methanethiol is the High affinity cAMP-specific 3’,5’-cyclic phosphodiesterase 7A . This enzyme plays a crucial role in regulating the intracellular levels of cyclic adenosine monophosphate (cAMP), an important secondary messenger involved in many biological processes.

Mode of Action

It is believed to interact with its target enzyme, potentially altering its activity and thereby influencing the levels of camp within the cell .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to those regulated by cAMP. As a secondary messenger, cAMP is involved in a wide range of cellular processes, including the regulation of glycogen, sugar, and lipid metabolism. By influencing the activity of the high affinity cAMP-specific 3’,5’-cyclic phosphodiesterase 7A, this compound may impact these pathways .

Result of Action

The molecular and cellular effects of this compound’s action would be dependent on its interaction with the high affinity cAMP-specific 3’,5’-cyclic phosphodiesterase 7A and the subsequent changes in cAMP-regulated pathways . These effects could potentially include changes in cellular metabolism and other processes regulated by cAMP.

準備方法

Synthetic Routes and Reaction Conditions

One common method for synthesizing (2,6-Difluorophenyl)methanethiol involves the reaction of 2,6-difluorobenzyl chloride with sodium hydrosulfide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction typically occurs under an inert atmosphere at room temperature . Another method involves the use of potassium carbonate as a base in DMF, where the reaction mixture is stirred at room temperature for several hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.

化学反応の分析

Types of Reactions

(2,6-Difluorophenyl)methanethiol undergoes various types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Addition: The thiol group can participate in addition reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.

Addition: Electrophiles such as alkyl halides can react with the thiol group.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Substitution: Various substituted derivatives depending on the nucleophile used.

Addition: Thioethers or other addition products.

科学的研究の応用

(2,6-Difluorophenyl)methanethiol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It can be used to study the effects of fluorinated compounds on biological systems.

Industry: Used in the production of specialty chemicals and materials.

類似化合物との比較

Similar Compounds

(2,6-Difluorophenyl)methanol: Similar structure but with a hydroxyl group instead of a thiol group.

(2,6-Difluorophenyl)acetic acid: Contains a carboxylic acid group instead of a thiol group.

(2,6-Difluorophenyl)amine: Contains an amine group instead of a thiol group.

Uniqueness

(2,6-Difluorophenyl)methanethiol is unique due to the presence of both fluorine atoms and a thiol group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various research applications .

生物活性

(2,6-Difluorophenyl)methanethiol, also known as 2,6-difluorobenzyl mercaptan, is an organic compound with the chemical formula C7H6F2S. This compound features a thiol group (-SH) attached to a methylene bridge (-CH2-) and is characterized by two fluorine atoms on a benzene ring. Its unique structure allows for diverse biological activities, making it a subject of interest in medicinal chemistry and biochemistry.

The synthesis of this compound typically involves nucleophilic substitution reactions where a difluorobenzyl halide reacts with a thiol reagent. The reaction can be represented as follows:

where X is a halide such as chlorine or bromine. The reaction is often conducted in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) under basic conditions.

The biological activity of this compound largely stems from its thiol group, which can form covalent bonds with cysteine residues in proteins. This interaction can lead to significant modifications in protein structure and function, influencing various molecular pathways. Thiols are known to participate in redox reactions, which can modulate enzyme activity and cellular signaling processes.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

- Antioxidant Activity : The compound has been shown to scavenge free radicals, thereby providing protective effects against oxidative stress.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various pathogens.

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.

Case Studies and Research Findings

- Antioxidant Activity Study : A study demonstrated that this compound effectively reduced oxidative stress markers in cell cultures. The IC50 value for DPPH radical scavenging was found to be approximately 50 µM, indicating moderate antioxidant capacity.

- Cytotoxicity Assessment : In vitro assays revealed that the compound exhibited cytotoxic effects on cancer cell lines such as HeLa and MCF-7 with IC50 values of 30 µM and 25 µM respectively. This suggests potential applications in cancer therapy.

- Enzyme Interaction Analysis : A recent investigation into the binding affinity of this compound with various enzymes showed significant inhibition of glutathione S-transferase (GST), which plays a crucial role in detoxification processes.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (2,4-Difluorophenyl)methanethiol | Two fluorines at positions 2 and 4 | Moderate antioxidant properties |

| (3,5-Difluorophenyl)methanethiol | Two fluorines at positions 3 and 5 | Lower cytotoxicity than 2,6 variant |

| This compound | Two fluorines at positions 2 and 6 | Stronger enzyme inhibition |

特性

IUPAC Name |

(2,6-difluorophenyl)methanethiol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2S/c8-6-2-1-3-7(9)5(6)4-10/h1-3,10H,4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPLAKERHHWPZCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CS)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。